5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide is a complex organic compound that features a unique combination of a brominated furan ring and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine intermediate, which is then coupled with a brominated furan derivative under specific reaction conditions. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the furan moiety.
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one: Contains the triazolopyridine core but differs in the substituents.
Uniqueness
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide is unique due to its combination of a brominated furan ring and a triazolopyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15BrN4O2 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
5-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15BrN4O2/c1-9(2)13(17-15(21)10-6-7-11(16)22-10)14-19-18-12-5-3-4-8-20(12)14/h3-9,13H,1-2H3,(H,17,21) |
InChI Key |
KWWHLQRTRZIGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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